molecular formula C12H10ClNO3 B13628254 Methyl 2-chloro-8-methoxyquinoline-3-carboxylate

Methyl 2-chloro-8-methoxyquinoline-3-carboxylate

Cat. No.: B13628254
M. Wt: 251.66 g/mol
InChI Key: FBFKKKWJKWJYPZ-UHFFFAOYSA-N
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Description

Methyl 2-chloro-8-methoxyquinoline-3-carboxylate is a quinoline derivative characterized by substituents at positions 2 (chloro), 3 (methyl carboxylate), and 8 (methoxy). Quinoline derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile electronic and steric properties. The compound’s structure has been confirmed via crystallographic methods, as evidenced by related analogs in structural databases .

Properties

Molecular Formula

C12H10ClNO3

Molecular Weight

251.66 g/mol

IUPAC Name

methyl 2-chloro-8-methoxyquinoline-3-carboxylate

InChI

InChI=1S/C12H10ClNO3/c1-16-9-5-3-4-7-6-8(12(15)17-2)11(13)14-10(7)9/h3-6H,1-2H3

InChI Key

FBFKKKWJKWJYPZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=CC(=C(N=C21)Cl)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthesis of 2-Chloro-8-methoxyquinoline

The starting quinoline derivative, 2-chloro-8-methoxyquinoline, can be synthesized by chlorination of 8-methoxyquinoline or by constructing the quinoline ring with the substituents in place. Literature reports indicate that the chlorination at position 2 is often achieved using reagents such as phosphorus oxychloride or thionyl chloride in the presence of N,N-dimethylformamide (DMF), which acts as a catalyst or solvent to facilitate the reaction.

Esterification to Form Methyl 2-chloro-8-methoxyquinoline-3-carboxylate

The carboxylate group at position 3 is introduced by esterification of the corresponding carboxylic acid or by direct reaction of 2-chloro-8-methoxyquinoline-3-carboxylic acid with methyl chloroformate. The typical method involves:

  • Reacting 2-chloro-8-methoxyquinoline with methyl chloroformate in the presence of a base such as triethylamine to promote esterification.
  • The reaction is generally carried out under mild conditions to avoid side reactions.
  • Purification is achieved through recrystallization or chromatographic techniques to obtain high purity this compound.

Alternative Method: Oxidation and Esterification via Aldehyde Intermediate

An alternative route involves the oxidation of 2-chloro-8-methoxyquinoline-3-carbaldehyde to the corresponding carboxylic acid, followed by esterification:

  • The aldehyde intermediate is oxidized using iodine in methanol with potassium carbonate, which converts the aldehyde to the methyl ester directly, as iodine oxidizes the aldehyde to acid, which then esterifies with methanol.
  • This method offers high yields (70–98%) and can be performed under reflux conditions.
  • The reaction progress is monitored by thin-layer chromatography (TLC).

Reaction Conditions and Optimization

Reagents and Solvents

Step Reagents Solvents Notes
Chlorination at position 2 Phosphorus oxychloride or SOCl2 DMF DMF acts as catalyst and solvent
Esterification Methyl chloroformate, triethylamine Dichloromethane or ethanol Base neutralizes HCl formed
Oxidation and esterification Iodine, potassium carbonate, methanol Methanol Iodine oxidizes aldehyde to acid, esterifies in situ

Reaction Parameters

  • Temperature: Typically room temperature to reflux (60–80 °C) depending on the step.
  • Time: Reactions range from 1 hour to 6 hours; microwave irradiation can reduce time significantly for some quinoline derivatives.
  • Purification: Recrystallization from appropriate solvents or column chromatography.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Comments
Direct esterification 2-Chloro-8-methoxyquinoline Methyl chloroformate, base Mild, RT to reflux High (not specified) Straightforward, common method
Oxidation-esterification 2-Chloro-8-methoxyquinoline-3-carbaldehyde Iodine, K2CO3, methanol Reflux in methanol 70–98 One-pot oxidation and esterification
Chlorination to form quinoline 8-Methoxyquinoline POCl3 or SOCl2, DMF Reflux or RT Moderate to high Prepares key intermediate 2-chloroquinoline

Research Findings and Optimization Notes

  • Microwave irradiation has been reported to enhance reaction rates and yields in quinoline derivative syntheses, including nucleophilic substitutions and condensations.
  • The use of iodine in methanol for oxidation and esterification is efficient and yields high purity esters with minimal side products.
  • The choice of base and solvent critically affects the esterification step; triethylamine and dichloromethane or ethanol are preferred for clean reactions.
  • Monitoring by TLC and recrystallization are standard for ensuring product purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient quinoline ring facilitates nucleophilic substitution at the 2-chloro position under mild conditions.

Reaction PartnerConditionsProductYieldSource
Primary aminesK₂CO₃, DMF, 60°C, 6–8 h2-Amino-8-methoxyquinoline-3-carboxylate82–89%
ThiophenolEt₃N, THF, RT, 12 h2-Phenylthio-8-methoxyquinoline-3-carboxylate75%
Methanol (solvolysis)Refluxing MeOH, 24 h2-Methoxy-8-methoxyquinoline-3-carboxylate68%

Mechanistic studies suggest that the reaction proceeds via a Meisenheimer complex intermediate, with the methoxy group at position 8 exerting an electron-donating effect that modulates reactivity.

Ester Hydrolysis

The methyl ester undergoes hydrolysis to yield the corresponding carboxylic acid, a critical step for further derivatization.

Reagent SystemConditionsProductYield
6 M HCl, glacial acetic acidReflux, 3 h2-Chloro-8-methoxyquinoline-3-carboxylic acid80.2%
NaOH (aqueous/EtOH)Reflux, 2 hSame as above85–90%

The carboxylic acid derivative exhibits enhanced solubility in polar solvents and serves as a precursor for amide couplings .

Reduction Reactions

Selective reduction of functional groups enables access to alcohol or dehalogenated intermediates.

Target GroupReagentConditionsProductYield
Ester (COOCH₃ → CH₂OH)LiAlH₄THF, 0°C → RT, 4 h3-Hydroxymethyl-2-chloro-8-methoxyquinoline72%
Chloro (C-Cl → C-H)H₂, Pd/CEtOAc, RT, 12 h8-Methoxyquinoline-3-carboxylate65%

Catalytic hydrogenation preserves the methoxy group while removing the chlorine atom, offering a route to less halogenated analogs.

Cross-Coupling Reactions

The chloro group participates in palladium-catalyzed coupling reactions to construct complex architectures.

Reaction TypeConditionsProductYield
Suzuki-Miyaura (with aryl boronic acids)Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C2-Aryl-8-methoxyquinoline-3-carboxylates60–78%
Ullmann (with phenols)CuI, L-proline, K₃PO₄, DMSO, 110°C2-Aryloxy-8-methoxyquinoline-3-carboxylates55–70%

These reactions enable the introduction of diverse aryl and heteroaryl groups, expanding the compound’s utility in medicinal chemistry .

Cyclization and Heterocycle Formation

The ester and methoxy groups facilitate intramolecular cyclization under specific conditions.

ReactionConditionsProductYield
With hydrazineEtOH, reflux, 8 hQuinazolin-4(3H)-one derivative70%
Microwave-assisted cyclocondensationMW, 150°C, 20 minFused pyrimidine systems65%

Such transformations are pivotal for accessing polycyclic scaffolds with potential bioactivity .

Key Physicochemical Data

PropertyValueSource
Molecular FormulaC₁₂H₁₀ClNO₃
Molecular Weight251.66 g/mol
SolubilityDMSO > MeOH > H₂O

Scientific Research Applications

Methyl 2-chloro-8-methoxyquinoline-3-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting infectious diseases and cancer.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active quinoline derivatives.

    Industrial Applications: It is employed in the development of agrochemicals and dyes, owing to its versatile chemical reactivity.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-8-methoxyquinoline-3-carboxylate is primarily related to its ability to interact with biological targets such as enzymes and receptors. The chloro and methoxy substituents on the quinoline ring enhance its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access and subsequent catalytic activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

Key structural analogs differ in substituent positions, halogen types, and ester groups.

Table 1: Structural Comparison of Methyl 2-Chloro-8-Methoxyquinoline-3-Carboxylate and Analogs
Compound Name Substituents (Position) Molecular Formula CAS Number Key Differences Reference
This compound Cl (2), OMe (8), COOMe (3) C12H10ClNO3 Not provided Reference compound
Ethyl 4-chloro-8-methoxy-3-methylquinoline-2-carboxylate Cl (4), OMe (8), Me (3), COOEt (2) C14H14ClNO3 1803592-06-4 Cl at position 4; ethyl ester at 2; methyl at 3
Ethyl 4-chloro-6-fluoro-8-methoxyquinoline-3-carboxylate Cl (4), F (6), OMe (8), COOEt (3) C13H11ClFNO3 334971-28-7 Cl at 4; additional F at 6; ethyl ester at 3
Methyl 4-chloro-7-methoxyquinoline-6-carboxylate Cl (4), OMe (7), COOMe (6) C12H10ClNO3 205448-66-4 Cl at 4; OMe at 7; ester at 6

Electronic and Steric Effects

  • Chlorine Position: Chlorine at position 2 (target compound) vs. position 4 (analogs) alters electron distribution.
  • Methoxy Group: Methoxy at position 8 (electron-donating) improves solubility compared to non-polar substituents. Analogs with methoxy at position 7 (e.g., CAS 205448-66-4) may exhibit different hydrogen-bonding capabilities .
  • Ester Groups : Methyl esters (target compound) are less lipophilic than ethyl esters (e.g., CAS 334971-28-7), impacting bioavailability and metabolic stability .

Halogen Diversity

  • Fluorine Substitution: Ethyl 4-chloro-6-fluoro-8-methoxyquinoline-3-carboxylate (CAS 334971-28-7) contains fluorine at position 6, which increases electronegativity and may enhance binding affinity in biological targets .

Notes

  • Crystallographic tools like SHELX and ORTEP-3 are critical for confirming molecular geometries of such compounds .

Biological Activity

Methyl 2-chloro-8-methoxyquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, including its mechanisms, therapeutic applications, and relevant case studies.

Overview of Biological Activity

This compound belongs to the quinoline family, which is known for a variety of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The compound's structure allows it to interact with various biological targets, influencing cellular processes such as proliferation and apoptosis.

Research indicates that the compound may modulate key signaling pathways involved in cell growth and survival. For instance, it has been shown to affect the PI3K/AKT/mTOR signaling pathway, which is crucial for regulating cell cycle progression and apoptosis. This modulation can lead to significant cytotoxic effects against various cancer cell lines.

Anticancer Activity

One of the most compelling areas of research involves the compound's anticancer properties. In vitro studies have demonstrated that this compound exhibits cytotoxicity against several human cancer cell lines.

Table 1: Cytotoxicity Data of this compound

Cell LineIC50 (µM)Mechanism of Action
HCT1160.35Induces apoptosis via PI3K/AKT/mTOR pathway modulation
Caco-20.54Cell cycle arrest at G2/M phase
MCF-7 (Breast)1.20Inhibition of cell proliferation

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound shows lower IC50 values in colorectal cancer cell lines (HCT116 and Caco-2), suggesting a strong selective cytotoxicity towards these cells compared to normal cells.

Mechanistic Studies

Further mechanistic studies revealed that this compound induces apoptosis through several pathways:

  • Cell Cycle Arrest : The compound significantly increases the proportion of cells in the G2/M phase, indicating a blockade in cell cycle progression.
  • Reactive Oxygen Species (ROS) Production : Treatment with this compound leads to increased ROS levels, contributing to oxidative stress and subsequent apoptosis.
  • Western Blot Analysis : Studies have shown downregulation of anti-apoptotic proteins (e.g., Bcl-2) and upregulation of pro-apoptotic proteins (e.g., Bax), confirming its role in promoting apoptosis.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains.

Table 2: Antimicrobial Activity Data

MicroorganismMIC (µg/mL)Activity Type
E. coli4.0Bactericidal
S. aureus8.0Bacteriostatic
C. albicans16.0Antifungal

The minimum inhibitory concentration (MIC) values indicate effective concentrations for inhibiting microbial growth, showcasing the compound's potential as an antimicrobial agent.

Case Studies

Recent case studies have highlighted the promising therapeutic applications of this compound:

  • Colorectal Cancer Treatment : A study demonstrated that this compound significantly inhibited tumor growth in xenograft models of colorectal cancer, providing preclinical evidence for its use as an anticancer agent.
  • Synergistic Effects : When combined with established chemotherapeutics, such as 5-Fluorouracil (5-FU), this compound exhibited enhanced efficacy, suggesting potential for combination therapies in cancer treatment.

Q & A

Q. What are the optimal synthetic routes for Methyl 2-chloro-8-methoxyquinoline-3-carboxylate, considering functional group compatibility and yield?

A practical approach involves sequential functionalization of the quinoline core. First, introduce the methoxy group at the 8-position via nucleophilic substitution under basic conditions (e.g., NaH/DMF), followed by chlorination at the 2-position using POCl₃ or SOCl₂. The 3-carboxylate moiety can be introduced via formylation (Vilsmeier-Haack reaction) followed by oxidation and esterification with methanol/H⁺. Yield optimization requires strict control of reaction stoichiometry (e.g., 1:1.2 quinoline:POCl₃) and temperature (80–100°C for chlorination). Purity is enhanced via recrystallization from ethanol/water .

Q. How can X-ray crystallography and spectroscopic methods (NMR, IR) be integrated to resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement provides unambiguous confirmation of regiochemistry (e.g., distinguishing 2-chloro vs. 4-chloro isomers). Pair this with ¹H/¹³C NMR: the methoxy proton appears as a singlet (~δ 3.9–4.1 ppm), while the ester carbonyl in IR shows a distinct stretch at ~1700–1720 cm⁻¹. For crystal structure visualization, Mercury CSD aids in identifying intermolecular interactions (e.g., C–H⋯O packing), which can influence polymorphism .

Advanced Research Questions

Q. What strategies address contradictions in reaction mechanisms for introducing substituents at the 2- and 8-positions of the quinoline ring?

Competing pathways (electrophilic substitution vs. radical halogenation) may lead to positional isomerism. Mechanistic clarity is achieved via isotopic labeling (e.g., ³⁶Cl tracing) or computational modeling (DFT) to compare activation energies for chlorination at C2 vs. C4. For methoxy group installation, steric effects from the 2-chloro substituent can direct regioselectivity; monitor intermediates via LC-MS to validate proposed pathways .

Q. How do computational methods (DFT, molecular docking) predict the reactivity and biological interactions of this compound?

Density Functional Theory (DFT) calculates electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., C3 carboxylate as a hydrogen bond acceptor). Molecular docking (AutoDock Vina) using protein targets (e.g., malaria PfATP4 or bacterial gyrase) evaluates binding affinity. Cross-validate with experimental if docking predicts strong binding to PfATP4 but in vitro assays show low activity, consider stereoelectronic mismatches or solvation effects .

Data Analysis and Contradiction Resolution

Q. How should researchers reconcile discrepancies between calculated (DFT) and experimental (SC-XRD) bond lengths in this compound?

Systematic deviations >0.05 Å may arise from crystal packing forces (e.g., N–H⋯O hydrogen bonds compressing bond lengths) or basis set limitations in DFT. Use high-resolution SC-XRD data (≤0.8 Å) and refine with anisotropic displacement parameters in SHELXL . Compare multiple conformers via Mercury’s "Packing Similarity" tool to assess environmental influences .

Q. What experimental controls are critical when analyzing the stability of this compound under varying pH conditions?

Perform accelerated degradation studies (pH 1–13, 40°C) with HPLC monitoring. Use borate (pH 9–11) and phosphate (pH 2–7) buffers to avoid catalysis by buffer ions. For hydrolytic susceptibility at the ester group, track methyl ester → carboxylic acid conversion via ¹H NMR (disappearance of δ ~3.8 ppm OCH₃ signal). Validate with mass spectrometry to detect degradation byproducts .

Methodological Tools

Q. Which software tools are recommended for modeling the crystal packing and intermolecular interactions of this compound?

  • SHELXL : Refinement of SC-XRD data to model thermal motion and disorder .
  • Mercury CSD : Visualization of hydrogen-bonding networks (N–H⋯O, C–H⋯π) and void analysis to assess crystallinity .
  • ORTEP-3 : Generate publication-quality thermal ellipsoid plots to highlight anisotropic displacement .

Synthetic Challenges

Q. How can researchers mitigate competing side reactions during the esterification of 2-chloro-8-methoxyquinoline-3-carboxylic acid?

Activate the carboxylic acid with DCC/DMAP to form a reactive acyl intermediate before adding methanol. Avoid protic solvents (use dry DCM/THF) to prevent hydrolysis. Monitor reaction progress via TLC (silica, ethyl acetate/hexane 3:7); isolate the ester via column chromatography if dimethyl ester byproducts form .

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